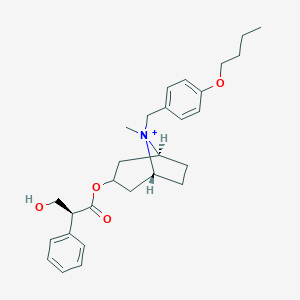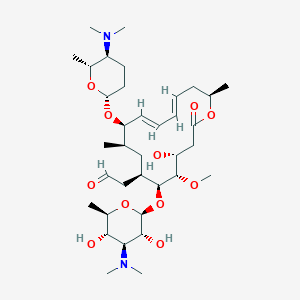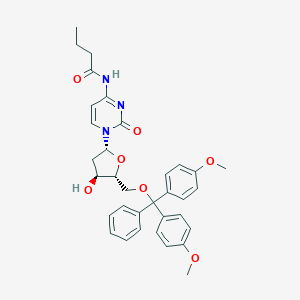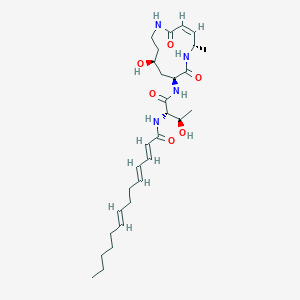![molecular formula C12H16N4O3 B033850 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate CAS No. 108333-74-0](/img/structure/B33850.png)
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate, also known as SNAP-phenolate, is a chemical compound that is widely used in scientific research. It is a diazonium salt that is used as a nitric oxide donor, which makes it a valuable tool for studying the effects of nitric oxide on biological systems.
Mechanism Of Action
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete releases nitric oxide through a process called homolysis. When exposed to water or biological fluids, the diazonium group of 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete undergoes homolysis, which generates a nitric oxide molecule and a phenolate anion. The nitric oxide molecule can then diffuse into cells and tissues, where it interacts with various molecular targets to produce its physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of nitric oxide are diverse and depend on the specific biological system being studied. Nitric oxide is a potent vasodilator, which means it relaxes the smooth muscle cells in blood vessels and increases blood flow. It also plays a role in neurotransmission, immune response, and inflammation. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete has been used to study the effects of nitric oxide on these processes and more.
Advantages And Limitations For Lab Experiments
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It also releases nitric oxide in a controlled manner, which allows researchers to study its effects at specific concentrations and time points. However, 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete has some limitations. It is a relatively expensive compound, which may limit its use in some labs. It also requires careful handling, as it is toxic and can be explosive under certain conditions.
Future Directions
There are many future directions for research involving 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete. One area of interest is the study of nitric oxide's effects on cancer cells. Nitric oxide has been shown to have both pro- and anti-tumor effects, depending on the specific cancer type and stage. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete could be used to investigate these effects in more detail. Another area of interest is the study of nitric oxide's effects on the gut microbiome. Nitric oxide has been shown to play a role in regulating the gut microbiome, which in turn affects many aspects of human health. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete could be used to study these effects and their potential therapeutic applications.
Synthesis Methods
The synthesis of 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete involves the reaction between 4-bromonitrobenzene and butylamine, followed by the reduction of the resulting nitroso compound with sodium dithionite. The final product is obtained by diazotization of the amine group with sodium nitrite in the presence of hydrochloric acid. The chemical structure of 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete is shown below:
Scientific Research Applications
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete is a powerful tool for studying the effects of nitric oxide on biological systems. Nitric oxide is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete is used to deliver nitric oxide to cells and tissues in a controlled manner, which allows researchers to study its effects on various biological processes.
properties
CAS RN |
108333-74-0 |
|---|---|
Product Name |
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3/t12-/m0/s1 |
InChI Key |
XCTWLIUNPSHBSS-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCN(C[C@@H](C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
Canonical SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
synonyms |
1-(3-diazo-4-oxo-1,5-cyclohexadienyl)-1-hydroxy-2-(N-nitrosobutylamino)ethane 3-diazo-N-nitrosobamethan 3-diazo-N-nitrosobamethan, (S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
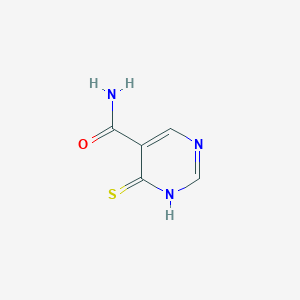
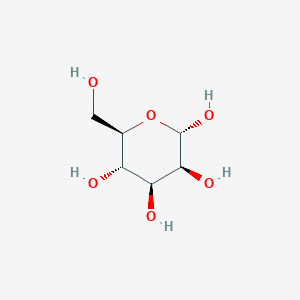
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
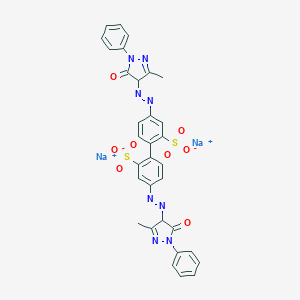
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)

